4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261674-76-3 . It has a molecular weight of 210.61 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is C6H4ClFO3S . Unfortunately, the specific InChI key or linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a powder . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .
Development of New Synthetic Methods
- Scientific Field : Synthetic Chemistry
- Application Summary : Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
- Results or Outcomes : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Fluorosulfonyl Radicals
- Scientific Field : Organic Chemistry
- Application Summary : Fluorosulfonyl radicals have been used for the synthesis of diverse functionalized sulfonyl fluorides . This method is considered more efficient and practical compared to the use of gaseous FSO2Cl, which is inconvenient to store and handle and is sensitive to moisture .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .
One-Pot Synthesis of Sulfonyl Fluorides
- Scientific Field : Synthetic Chemistry
- Application Summary : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
Fluorosulfonyl Radicals in Organic Chemistry
- Scientific Field : Organic Chemistry
- Application Summary : Fluorosulfonyl radicals have been used for the synthesis of diverse functionalized sulfonyl fluorides . This method is considered more efficient and practical compared to the use of gaseous FSO2Cl, which is inconvenient to store and handle and is sensitive to moisture .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .
One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Scientific Field : Synthetic Chemistry
- Application Summary : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
- Methods of Application : The article does not provide specific methods of application or experimental procedures .
- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXUUYLEAKRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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